

(R)-(-)-3-Bromo-2-methyl-1-propanol molecular weight

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Compound of Interest

Compound Name: (R)-(-)-3-Bromo-2-methyl-1-propanol

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An In-depth Technical Guide to the Physicochemical Properties of **(R)-(-)-3-Bromo-2-methyl-1-propanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Bromo-2-methyl-1-propanol is a chiral building block of significant interest in organic synthesis and drug development. Its bifunctional nature, possessing both a primary alcohol and a bromine substituent, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its key physicochemical properties and the experimental methodologies used for their determination.

Quantitative Data Summary

The fundamental physicochemical properties of **(R)-(-)-3-Bromo-2-methyl-1-propanol** are summarized in the table below for easy reference and comparison.

Property	Value	Units
Molecular Weight	153.02[1][2][3][4][5]	g/mol
Molecular Formula	C4H9BrO[1][4]	
Density	1.461[2][5]	g/mL at 20 °C
Boiling Point	73-74[2][5]	°C at 9 mmHg
Refractive Index	1.484[2][5]	n20/D
Optical Rotation	-6.6°[2][5]	[α]25/D, c=2 in chloroform
Purity (Typical)	≥97%[1][2][5]	

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is critical for its application in research and development. The following sections detail the standard experimental protocols for measuring the key parameters of **(R)-(-)-3-Bromo-2-methyl-1-propanol**.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]

Methodology:

- Sample Preparation: A dilute solution of **(R)-(-)-3-Bromo-2-methyl-1-propanol** is prepared in a suitable volatile solvent.
- Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing an electron to be ejected, forming a positive ion known as the molecular ion (M+).[6]
- Acceleration: The newly formed ions are then accelerated by an electric field.

- Deflection: The accelerated ions pass through a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.[1]
- Detection: A detector measures the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z value generally corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

- Sample Preparation: A small amount of **(R)-(-)-3-Bromo-2-methyl-1-propanol** is placed in a small test tube or fusion tube.
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a Thiele tube or an oil bath.[3][5]
- Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

- Mass Measurement of Empty Container: A clean, dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed accurately on an analytical balance.[7][8]
- Volume Measurement of Liquid: The container is filled with **(R)-(-)-3-Bromo-2-methyl-1-propanol** to a precise volume.
- Mass Measurement of Filled Container: The container with the liquid is reweighed.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[7]

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.[9]

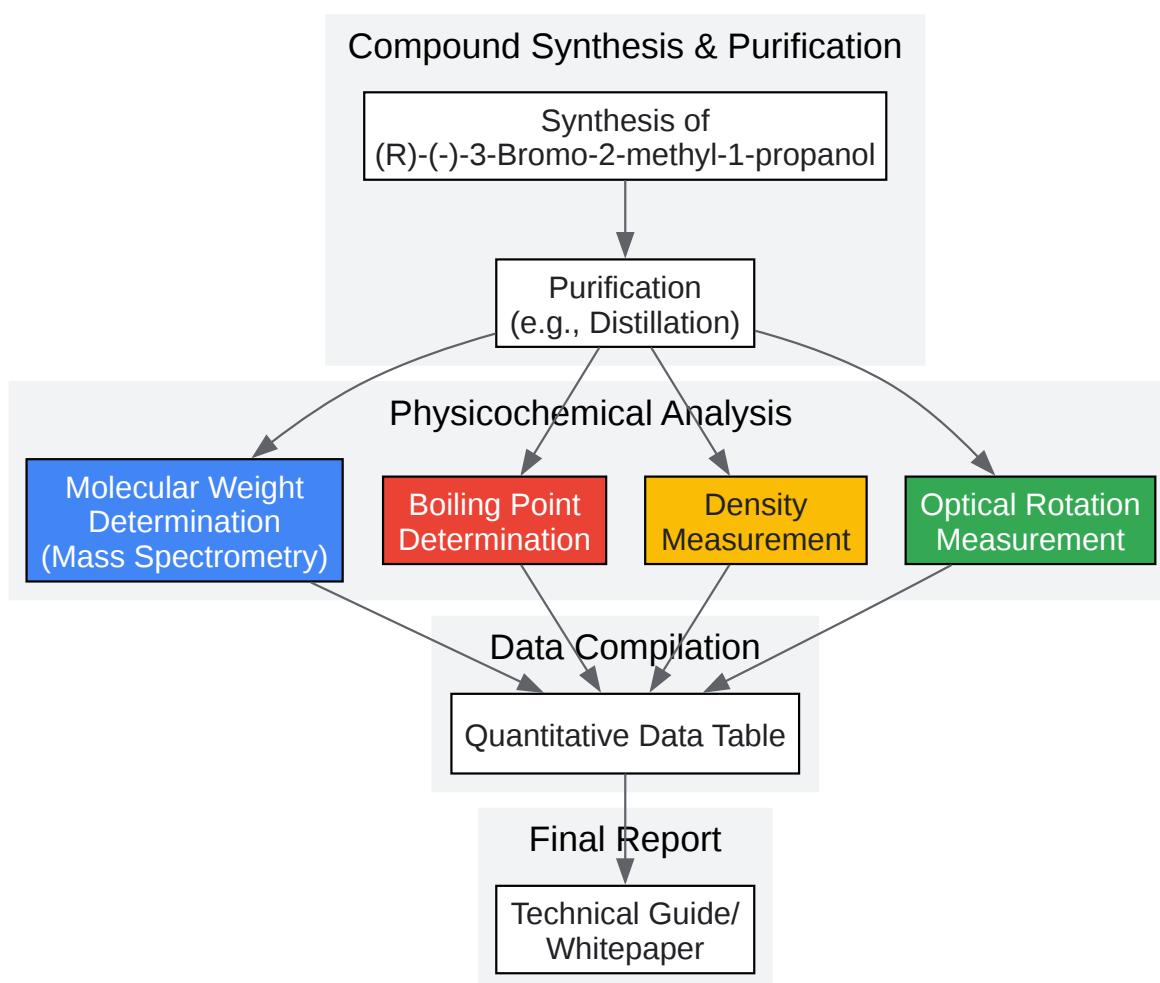
Methodology:

- Instrument Calibration: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent (e.g., chloroform).[10][11]
- Sample Preparation: A solution of **(R)-(-)-3-Bromo-2-methyl-1-propanol** is prepared at a known concentration in a suitable solvent.[10]
- Measurement: The polarimeter sample cell is filled with the prepared solution, ensuring no air bubbles are present. The cell is placed in the instrument, and the observed rotation (α) is measured.[10][11]
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where α is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in g/mL.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound.

Workflow for Physicochemical Characterization

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Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

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